3-(Aminomethyl)-4-fluorobenzene-1-sulfonamide chemical structure and properties
3-(Aminomethyl)-4-fluorobenzene-1-sulfonamide chemical structure and properties
[1]
Executive Summary
3-(Aminomethyl)-4-fluorobenzene-1-sulfonamide is a high-value bifunctional building block in medicinal chemistry, particularly within Fragment-Based Drug Discovery (FBDD) .[1] Characterized by a core benzene ring substituted with a sulfonamide group (position 1), a fluorine atom (position 4), and an aminomethyl group (position 3), this molecule serves as a critical scaffold for designing inhibitors of metalloenzymes (e.g., Carbonic Anhydrases) and kinases.[1]
Its utility lies in the orthogonality of its functional groups: the sulfonamide acts as a zinc-binding group (ZBG) or hydrogen bond donor/acceptor, while the primary amine provides a reactive handle for library expansion via amide coupling, reductive amination, or sulfonylation.
Chemical Identity & Structure
This compound is most frequently encountered as its stable nitrile precursor, 3-cyano-4-fluorobenzenesulfonamide , which is reduced in situ or immediately prior to use to generate the active amine.
| Attribute | Detail |
| IUPAC Name | 3-(Aminomethyl)-4-fluorobenzene-1-sulfonamide |
| Common Name | 3-Aminomethyl-4-fluoro-benzenesulfonamide |
| Molecular Formula | C₇H₉FN₂O₂S |
| Molecular Weight | 204.22 g/mol |
| SMILES | NS(=O)(=O)c1ccc(F)c(CN)c1 |
| Precursor CAS | 329779-77-3 (for the nitrile: 3-cyano-4-fluorobenzenesulfonamide) |
| Key Features | Fluorine (C4) modulates pKa; Sulfonamide (C1) is a ZBG; Aminomethyl (C3) is a linker.[1][2][3][4][5] |
3D Conformation & Electronic Environment
The fluorine atom at C4 exerts a strong inductive electron-withdrawing effect (-I), which has two critical consequences:
-
Sulfonamide Acidity: It lowers the pKa of the sulfonamide group (typically ~10.[1]0) to approximately 9.5–9.8 , enhancing its potency as a hydrogen bond donor in enzyme active sites.[1]
-
Amine Basicity: It slightly reduces the basicity of the benzylamine nitrogen (pKa ~9.0 vs. 9.5 for benzylamine), making it less likely to be fully protonated in hydrophobic pockets, potentially improving membrane permeability (LogD).[1]
Physicochemical Profile
Understanding the ionization state is critical for assay development and purification.[1]
| Property | Value (Estimated/Experimental) | Significance |
| pKa (Sulfonamide) | ~9.6 | Weakly acidic; deprotonates at high pH to form anion.[1] |
| pKa (Amine) | ~8.8 - 9.0 | Basic; protonated (cationic) at physiological pH (7.4).[1] |
| LogP | ~0.3 - 0.6 | Low lipophilicity due to polarity; ideal for "Lead-Like" space.[1] |
| Solubility | Low in neutral water; High in DMSO, MeOH, or dilute acid (HCl).[1] | Zwitterionic character at pH ~9 can cause precipitation.[1] |
| H-Bond Donors | 3 (NH₂, SO₂NH₂) | Excellent for specific binding interactions.[1] |
| H-Bond Acceptors | 4 (O, N, F) | Fluorine acts as a weak acceptor.[1] |
Synthetic Pathways[2][7][8][9]
The most robust route to 3-(aminomethyl)-4-fluorobenzene-1-sulfonamide is the reduction of 3-cyano-4-fluorobenzenesulfonamide .[1] Direct synthesis from the chlorosulfonyl precursor is avoided due to the incompatibility of the chlorosulfonyl group with the unprotected amine.
Method A: Borane-THF Reduction (Standard)
This method preserves the sulfonamide and fluorine moieties while selectively reducing the nitrile.
Reagents:
-
Precursor: 3-Cyano-4-fluorobenzenesulfonamide (1.0 eq)[1]
-
Reductant: Borane-Tetrahydrofuran complex (BH₃[1][4][6]·THF), 1.0 M solution (3.0–4.0 eq)
-
Solvent: Anhydrous THF
-
Quench: Methanol (MeOH), HCl (conc.)[1]
Protocol:
-
Setup: Flame-dry a round-bottom flask and purge with Argon/Nitrogen.
-
Dissolution: Dissolve 3-cyano-4-fluorobenzenesulfonamide in anhydrous THF (0.2 M concentration). Cool to 0°C.[1]
-
Addition: Dropwise add BH₃·THF (3.0 eq) over 20 minutes. The reaction is exothermic; maintain temperature <5°C.[1]
-
Reflux: Allow to warm to Room Temperature (RT), then heat to reflux (65°C) for 4–6 hours. Monitor by LC-MS (disappearance of nitrile peak).[1]
-
Quench: Cool to 0°C. Carefully add MeOH (excess) to destroy excess borane (gas evolution!).
-
Hydrolysis: Add conc. HCl (to pH < 2) and reflux for 1 hour to break the boron-amine complex.
-
Isolation: Concentrate in vacuo. Basify with NaOH (2M) to pH > 10.[1] Extract with DCM or EtOAc.[1] Dry over Na₂SO₄ and concentrate.
-
Salt Formation: Treat the crude oil with HCl/Dioxane to precipitate the hydrochloride salt (stable solid).[1]
Method B: Catalytic Hydrogenation (Scalable)[1]
-
Catalyst: Raney Nickel or Pd/C (10% loading).
-
Conditions: H₂ (50 psi), MeOH, NH₃ (to prevent secondary amine formation).
-
Note: Fluorine on the aromatic ring is generally stable to standard hydrogenation, but prolonged exposure with Pd/C can lead to defluorination.[1] Raney Nickel is preferred for nitrile reduction.[1]
Visualization: Synthesis & Derivatization Logic[1]
Caption: Synthetic workflow from the commercial nitrile precursor to the target amine and subsequent library generation strategies.
Medicinal Chemistry Applications
A. Carbonic Anhydrase Inhibition (CAIs)
Sulfonamides are the classic zinc-binding group (ZBG) for Carbonic Anhydrases (CA).[1]
-
Mechanism: The sulfonamide nitrogen (ionized as -SO₂NH⁻) coordinates directly to the Zn²⁺ ion in the CA active site.
-
Selectivity: The 3-aminomethyl tail extends towards the "selective pocket" of specific CA isoforms (e.g., CA IX vs. CA II). Derivatizing the amine with bulky or lipophilic groups allows for tuning isoform selectivity, crucial for targeting hypoxic tumors (CA IX) without causing systemic side effects (CA II).[1]
B. Fragment-Based Drug Discovery (FBDD)
This molecule is an ideal "Fragment" due to:
-
High Solubility: As a salt.[1]
-
Vectorial Growth: The rigid benzene ring orients the sulfonamide and the amine in defined vectors (meta/para relationship).[1]
-
Linker Strategy: In kinase inhibitors, the sulfonamide often binds to the hinge region or the P-loop, while the amine serves as a linker to reach the solvent-front or the back-pocket.
Visualization: Decision Tree for Drug Design
Caption: Strategic utilization of the scaffold in Carbonic Anhydrase and Kinase inhibitor design.
Handling & Safety Data
While specific SDS data for the amine may be sparse, the following protocols apply to fluorinated sulfonamides and benzylamines:
-
Hazards: Irritant to eyes, respiratory system, and skin (H315, H319, H335).[1] The free amine may be corrosive.[1]
-
Storage: Store as the Hydrochloride salt (solid) at 2–8°C. The free base is prone to oxidation and carbamate formation (from atmospheric CO₂).[1]
-
Stability: Stable under acidic conditions.[1] Avoid strong oxidizing agents.[1]
-
Disposal: Fluorinated compounds require high-temperature incineration.[1]
References
-
Sigma-Aldrich. 4-Amino-3-fluorobenzene-1-sulfonamide Properties & MSDS.[1][8] (Analogous structure data). Available at: [1]
-
BenchChem. Synthesis of 3-Cyano-4-methylbenzenesulfonamide. (Protocol adaptation for nitrile reduction). Available at: [1]
-
National Institutes of Health (NIH). PubChem Compound Summary for CID 329779773 (3-Cyano-4-fluorobenzenesulfonamide).[1] Available at: [1]
-
Supuran, C. T. Carbonic anhydrase inhibitors.[1][9] Bioorganic & Medicinal Chemistry Letters, 2016.[1] (Contextual reference for sulfonamide CAIs).
-
Common Organic Chemistry. Reduction of Nitriles to Amines using Borane-THF.[1][4][6] Available at: [1]
Sources
- 1. 3-Fluorobenzenesulfonamide | C6H6FNO2S | CID 150924 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CN105237446A - Synthetic method of p-aminobenzenesulfonamide - Google Patents [patents.google.com]
- 3. 4-Amino-3-fluorobenzene-1-sulfonamide | C6H7FN2O2S | CID 4687472 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Nitrile to Amine - Common Conditions [commonorganicchemistry.com]
- 5. Synthesis of Novel Sulfonamide Derivatives Featuring 1-(Methylsulfonyl)-4-(2,3,4-Trimethoxybenzyl)Piperazine Core Structures [mdpi.com]
- 6. Nitrile to Amine - Common Conditions [commonorganicchemistry.com]
- 7. ossila.com [ossila.com]
- 8. N-Fluorobenzenesulfonimide CAS#: 133745-75-2 [m.chemicalbook.com]
- 9. researchgate.net [researchgate.net]
